molecular formula C18H20N2O4 B4115894 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea

Cat. No.: B4115894
M. Wt: 328.4 g/mol
InChI Key: HXHTWUJCZBOAIQ-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound that features a urea linkage between a 1,3-benzodioxole moiety and a methoxy-methylphenyl group

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-11-4-6-15(22-3)14(8-11)20-18(21)19-12(2)13-5-7-16-17(9-13)24-10-23-16/h4-9,12H,10H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHTWUJCZBOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzodioxole and 2-methoxy-5-methylphenylamine.

    Formation of the Urea Linkage: The reaction between the amine group of 2-methoxy-5-methylphenylamine and an isocyanate derivative of 1,3-benzodioxole forms the urea linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and may require a catalyst such as triethylamine to facilitate the reaction.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reaction to accommodate larger quantities.

Chemical Reactions Analysis

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea exerts its effects involves binding to specific molecular targets. For example, in anticancer studies, it may target microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)urea can be compared to other compounds with similar structures, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
Reactant of Route 2
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea

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